molecular formula C12H13F3N4O5S2 B2627721 methyl 3-(N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1421525-73-6

methyl 3-(N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2627721
CAS RN: 1421525-73-6
M. Wt: 414.37
InChI Key: GTVCAAYWOBKVGW-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H13F3N4O5S2 and its molecular weight is 414.37. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry . For example, they are used as corrosion inhibitors .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel .

Synthesis of Advanced Compounds

Thiophene derivatives are used in the synthesis of advanced compounds . For example, they are used in the [3+2] cycloaddition reaction and regioselective cycloisomerization .

Drug Development

Thiophene derivatives have been proven to be effective drugs in the current disease scenario . They are remarkably effective compounds with respect to their biological and physiological functions . For example, they have been found to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Combinatorial Library Production

Thiophene has made an indispensable anchor for medicinal chemists to produce a combinatorial library . This helps in the exhaustive efforts in the search of lead molecules .

Discovery of Novel Drugs

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This helps in the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O5S2/c1-18-10(12(13,14)15)17-19(11(18)21)5-4-16-26(22,23)7-3-6-25-8(7)9(20)24-2/h3,6,16H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVCAAYWOBKVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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